Triaziridine Triaziridine
Brand Name: Vulcanchem
CAS No.: 6572-31-2
VCID: VC20677940
InChI: InChI=1S/H3N3/c1-2-3-1/h1-3H
SMILES:
Molecular Formula: H3N3
Molecular Weight: 45.044 g/mol

Triaziridine

CAS No.: 6572-31-2

Cat. No.: VC20677940

Molecular Formula: H3N3

Molecular Weight: 45.044 g/mol

* For research use only. Not for human or veterinary use.

Triaziridine - 6572-31-2

Specification

CAS No. 6572-31-2
Molecular Formula H3N3
Molecular Weight 45.044 g/mol
IUPAC Name triaziridine
Standard InChI InChI=1S/H3N3/c1-2-3-1/h1-3H
Standard InChI Key QNNALNZLUPVUBO-UHFFFAOYSA-N
Canonical SMILES N1NN1

Introduction

Molecular Identity and Structural Features

Basic Molecular Characteristics

Triaziridine (CAS No. 6572-31-2) is a three-membered ring system comprising three nitrogen atoms and three hydrogen atoms. Its molecular weight is 45.044 g/mol, making it one of the simplest fully nitrogenated cyclic compounds . The compound’s structural uniqueness lies in its triaziridine core, which differs fundamentally from six-membered triazines like 1,3,5-triazine (e.g., melamine or cyanuric chloride) .

Table 1: Key Molecular Descriptors of Triaziridine

PropertyValue
Molecular FormulaH3N3\text{H}_3\text{N}_3
Molecular Weight45.044 g/mol
CAS Registry Number6572-31-2
IUPAC NameTriaziridine
SMILESN1NN1\text{N1NN1}
InChIKeyQNNALNZLUPVUBO-UHFFFAOYSA-N

Structural Analysis

The triaziridine molecule adopts a planar triangular geometry, with each nitrogen atom bonded to two adjacent nitrogen atoms and one hydrogen atom. This configuration creates significant ring strain due to the 60° bond angles, which deviate markedly from the ideal 120° for sp2sp^2-hybridized nitrogen . Computational studies suggest that this strain contributes to the compound’s potential reactivity, though experimental data remain limited.

In contrast to triazines—which feature a six-membered aromatic ring with delocalized π-electrons—triaziridine lacks aromatic stabilization, rendering it inherently less stable . This fundamental difference underscores the distinct electronic and chemical behaviors between these two classes of nitrogen heterocycles.

Synthetic Approaches and Challenges

Theoretical Pathways

Quantum mechanical calculations propose that triaziridine could theoretically form through:

  • Cyclization of hydrazoic acid (HN3\text{HN}_3) derivatives under high-energy conditions.

  • Photochemical or thermal rearrangement of linear N3H3\text{N}_3\text{H}_3 isomers.

Physicochemical Properties

Stability and Reactivity

The compound’s small ring size and high angle strain predispose it to ring-opening reactions. Preliminary computational models predict that triaziridine may undergo:

  • Electrophilic attack at nitrogen lone pairs

  • Ring expansion via insertion reactions

  • Decomposition to N2\text{N}_2 and NH3\text{NH}_3 under thermal stress

Experimental verification of these properties is absent from available sources, underscoring the need for further research.

Spectroscopic Characteristics

While no experimental NMR or IR data are provided in the reviewed materials, theoretical predictions based on analogous systems suggest:

  • 1H NMR^1\text{H NMR}: A single peak near δ 5–6 ppm for equivalent ring protons

  • 15N NMR^{15}\text{N NMR}: Distinct shifts reflecting inequivalent nitrogen environments

These predictions await confirmation through actual spectroscopic analysis.

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